molecular formula C11H12O B1589073 (S)-3-Phenylcyclopentanone CAS No. 86505-50-2

(S)-3-Phenylcyclopentanone

Cat. No.: B1589073
CAS No.: 86505-50-2
M. Wt: 160.21 g/mol
InChI Key: MFBXYJLOYZMFIN-JTQLQIEISA-N
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Description

(S)-3-Phenylcyclopentanone is an organic compound characterized by a cyclopentanone ring substituted with a phenyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Phenylcyclopentanone typically involves the following steps:

    Cyclopentanone Formation: The initial step involves the formation of the cyclopentanone ring, which can be achieved through various methods such as the Dieckmann condensation of diesters.

    Phenyl Substitution: The phenyl group is introduced at the third position of the cyclopentanone ring. This can be accomplished through Friedel-Crafts acylation using benzene and an appropriate acylating agent in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalytic systems and purification techniques.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Phenylcyclopentanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols or hydrocarbons, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products:

    Oxidation: Formation of phenylcyclopentanone carboxylic acid.

    Reduction: Formation of phenylcyclopentanol.

    Substitution: Formation of halogenated phenylcyclopentanones.

Scientific Research Applications

(S)-3-Phenylcyclopentanone has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

    Industry: this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-3-Phenylcyclopentanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    3-Phenylcyclopentanone: The racemic mixture of the compound.

    3-Phenylcyclohexanone: A similar compound with a six-membered ring instead of a five-membered ring.

    3-Phenylcyclobutanone: A similar compound with a four-membered ring.

Uniqueness: (S)-3-Phenylcyclopentanone is unique due to its specific stereochemistry, which can impart distinct physical and chemical properties compared to its racemic mixture or other homologous compounds. This stereochemistry can influence its reactivity, interaction with biological targets, and overall efficacy in various applications.

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling (S)-3-Phenylcyclopentanone in laboratory settings?

  • Methodological Answer : this compound requires strict adherence to safety protocols due to its potential for skin/eye irritation and lack of comprehensive toxicity data. Key practices include:

  • Use of nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles during handling .
  • Immediate decontamination of spills using inert absorbents (e.g., vermiculite) and avoidance of drainage systems to prevent environmental contamination .
  • Storage in well-ventilated areas away from oxidizers, with temperature stability to prevent decomposition .
    • Data Gaps : No acute toxicity or ecotoxicity data are available, necessitating precautionary exposure limits (e.g., <1 mg/m³) and institutional review for long-term storage .

Q. How is this compound synthesized enantioselectively for stereochemical studies?

  • Methodological Answer : A validated route involves Rh(I)-BINAP-catalyzed intramolecular cyclization of phenylpent-4-enal derivatives.

  • Key Parameters :
  • Catalyst loading: 5–10 mol% Rh(I)-BINAP .
  • Reaction time: 8–12 hours at 60–80°C to minimize olefin isomerization side reactions .
  • Purification: Flash chromatography (Iatrobeads®, 0–2% Et₂O/benzene) yields 74–89% enantiomeric excess (ee) .
  • Analytical Confirmation : Enantiopurity is quantified via GLC (Hydrodex-B-TBDAc column; (S)-isomer: 56.3 min, (R)-isomer: 61.3 min) .

Q. What spectroscopic techniques are used to confirm the structural integrity of this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR identify key signals (e.g., cyclopentanone carbonyl at ~210 ppm, aromatic protons at 7.2–7.4 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (160.212 g/mol) and fragmentation patterns .
  • X-ray Crystallography : For absolute configuration verification, though no published datasets are available for this compound .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during enantioselective synthesis of this compound?

  • Methodological Answer : Discrepancies in yield (e.g., 44% vs. 89% in Rh-catalyzed systems) arise from competing pathways like olefin isomerization. Mitigation strategies include:

  • Temperature Modulation : Lowering reaction temperature (40–50°C) reduces isomerization but extends reaction time .
  • Solvent Optimization : Polar aprotic solvents (e.g., THF) improve catalyst stability compared to nonpolar alternatives .
  • Catalyst Screening : Alternative chiral ligands (e.g., Josiphos) may enhance enantioselectivity and suppress side reactions .

Q. What experimental designs address the lack of ecological and toxicological data for this compound?

  • Methodological Answer :

  • In Silico Prediction : Use QSAR models (e.g., EPI Suite) to estimate log P, bioaccumulation potential, and aquatic toxicity .
  • Microscale Ecotoxicity Assays : Perform Daphnia magna or Aliivibrio fischeri tests at sub-ppm concentrations to establish preliminary EC₅₀ values .
  • TSCA Compliance : Document all R&D uses under 40 CFR 720.36(c) to align with EPA regulations .

Q. How does the stereochemistry of this compound influence its reactivity in catalytic C–H functionalization?

  • Methodological Answer : The (S)-configuration directs regioselectivity in transition-metal-catalyzed reactions.

  • Case Study : In Rh-catalyzed C–H insertion, the (S)-enantiomer favors axial over equatorial bond formation due to steric hindrance from the phenyl group .
  • Kinetic Resolution : Racemic mixtures can be resolved via chiral stationary-phase HPLC (e.g., Chiralpak AD-H) to isolate enantiomers for mechanistic studies .

Q. What strategies optimize the scalability of this compound synthesis for pharmacological applications?

  • Methodological Answer :

  • Continuous Flow Systems : Improve heat/mass transfer for Rh-catalyzed cyclizations, reducing batch-to-batch variability .
  • Green Chemistry Metrics : Replace benzene with cyclopentyl methyl ether (CPME) to enhance sustainability without sacrificing yield .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, enabling real-time adjustment of catalyst loading .

Q. Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the environmental persistence of this compound?

  • Methodological Answer : Discrepancies stem from undefined degradation pathways.

  • Hydrolysis Studies : Conduct pH-dependent hydrolysis (pH 4–9) to measure half-lives and identify degradation products (e.g., 3-phenylcyclopentanol) .
  • Photolysis Experiments : Use UV-Vis irradiation (254 nm) to assess photodegradation kinetics in aqueous/organic matrices .

Application-Oriented Questions

Q. How is this compound utilized in asymmetric synthesis of bioactive molecules?

  • Methodological Answer : The compound serves as a chiral building block in:

  • Prostaglandin Analogues : Enantioselective alkylation of cyclopentanone derivatives enables access to anti-inflammatory intermediates .
  • Terpene Synthesis : Diels-Alder reactions with dienes yield stereochemically complex terpenoid scaffolds .

Properties

IUPAC Name

(3S)-3-phenylcyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c12-11-7-6-10(8-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBXYJLOYZMFIN-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)C[C@H]1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80448724
Record name (S)-3-Phenylcyclopentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86505-50-2
Record name (S)-3-Phenylcyclopentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-3-Phenylcyclopentanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of phenylboronic acid (1.63 g, 13.4 mmol), cyclopent-2-enone (1.0 g, 10.4 mmol), and Na2CO3 (2.2 g, 20.8 mmol) was purged with nitrogen for 15 min followed by the addition of [Rh(cod)Cl]2 (100 mg, 0.21 mmol) and water (30 mL). The resulting suspension was heated to 80° C. for 20 min. The mixture was extracted with CH2Cl2, washed with brine, dried over MgSO4 and chromatographed on silica gel using 3:1 hexanes:ethylacetate to afford the title compound as a colorless oil. MS m/z: 161 (M+1).
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
[Compound]
Name
[Rh(cod)Cl]2
Quantity
100 mg
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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